1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

Structure–Activity Relationship Medicinal Chemistry Procurement Computational Drug Design

1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea (CAS 922818-57-3, molecular formula C18H17FN4O3S2, MW 420.5 g/mol) is a synthetic small-molecule member of the 1,3,4-thiadiazol-2-yl urea class. Its core scaffold combines a 1,3,4-thiadiazole ring substituted at the 5-position with a 3,5-dimethoxybenzylthio moiety and at the 2-position with a urea linkage bearing a 4-fluorophenyl group.

Molecular Formula C18H17FN4O3S2
Molecular Weight 420.48
CAS No. 922818-57-3
Cat. No. B2450818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
CAS922818-57-3
Molecular FormulaC18H17FN4O3S2
Molecular Weight420.48
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)OC
InChIInChI=1S/C18H17FN4O3S2/c1-25-14-7-11(8-15(9-14)26-2)10-27-18-23-22-17(28-18)21-16(24)20-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H2,20,21,22,24)
InChIKeyNWUBQMMWTHIFFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea (CAS 922818-57-3): A Structurally Differentiated Thiadiazole Urea for Targeted Screening and Medicinal Chemistry Procurement


1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea (CAS 922818-57-3, molecular formula C18H17FN4O3S2, MW 420.5 g/mol) is a synthetic small-molecule member of the 1,3,4-thiadiazol-2-yl urea class [1]. Its core scaffold combines a 1,3,4-thiadiazole ring substituted at the 5-position with a 3,5-dimethoxybenzylthio moiety and at the 2-position with a urea linkage bearing a 4-fluorophenyl group . This compound is catalogued in PubChem (CID 41016889) and is offered by multiple screening-compound vendors as a research-grade chemical for in vitro and in vivo non-human investigations, reflecting its utility as a chemical probe for target identification and structure–activity relationship (SAR) expansion campaigns .

Why Generic Substitution of 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea with In-Class Analogs Is Scientifically Unreliable


Thiadiazole urea congeners cannot be treated as interchangeable screening proxies. Within the 1,3,4-thiadiazol-2-yl urea family, subtle modifications to the benzylthio substituent and the phenylurea terminus produce divergent physicochemical signatures and biological fingerprints. For example, the regioisomeric shift from a 3,4-dimethoxybenzyl (as in CHEMBL1390630) to the 3,5-dimethoxybenzylthio pattern present in CAS 922818-57-3 alters both the computed lipophilicity (XLogP3‑AA = 3.6 vs. AlogP = 3.93) and the topological polar surface area (139 Ų vs. 85 Ų) [1][2]. These differences affect membrane permeability, solubility, and protein-binding profiles in ways that cannot be predicted without direct experimental comparison. Furthermore, patent literature explicitly differentiates benzylthio-substituted thiadiazole ureas by their end-use selectivity—herbicidal vs. defoliant vs. kinase-inhibitory—depending on the specific substitution pattern [3]. Therefore, selecting an unverified in-class alternative risks invalidating SAR hypotheses, wasting screening resources, and missing ligand‑efficiency windows that the 3,5-dimethoxybenzylthio architecture uniquely occupies.

Quantitative Comparator-Based Differentiation Evidence for 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea (CAS 922818-57-3)


Structural Differentiation: 3,5-Dimethoxybenzylthio Substitution vs. 3,4-Dimethoxybenzyl and Other Regioisomers

CAS 922818-57-3 incorporates a 3,5-dimethoxy substitution pattern on the benzylthio ring, distinguishing it from the more commonly catalogued 3,4-dimethoxybenzyl analog CHEMBL1390630. This regioisomeric shift has quantifiable consequences on computed molecular descriptors: the target compound exhibits a lower lipophilicity (XLogP3-AA = 3.6) compared to CHEMBL1390630 (AlogP = 3.93) [1][2], and a substantially larger topological polar surface area (139 Ų vs. 85 Ų). The 3,5-substitution pattern creates a distinct electron-density distribution that can alter π-stacking interactions with aromatic residues in kinase ATP-binding pockets, as demonstrated by SAR studies on benzylthio-thiadiazole ureas where methoxy positional isomerism modulates VEGFR-2 binding [3]. This structural feature makes CAS 922818-57-3 a non-redundant chemical probe for exploring regioisomer-dependent target engagement.

Structure–Activity Relationship Medicinal Chemistry Procurement Computational Drug Design

Class-Level Anticancer Cytotoxicity Baseline: Benzylthio-Thiadiazole Ureas Demonstrate Sub-Micromolar Activity Against HeLa Cells

While direct cytotoxicity data for CAS 922818-57-3 remain unpublished in peer-reviewed literature, the benzylthio-1,3,4-thiadiazol-2-yl urea chemotype has been systematically evaluated for antiproliferative activity. A focused library of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives showed potent cytotoxicity against HeLa cervical carcinoma cells, with compounds 5d (2‑F), 5g (4‑Cl), and 5k (2,6‑diF) exhibiting IC50 values of 0.37, 0.73, and 0.95 µM, respectively, representing a 8–21‑fold improvement over the reference drug sorafenib (IC50 = 7.91 µM) [1]. All active congeners share the benzylthio-thiadiazole-urea scaffold present in CAS 922818-57-3, and the 3,5-dimethoxybenzylthio substituent introduces additional hydrogen-bond acceptor capacity that may further modulate target affinity. This class-level evidence positions CAS 922818-57-3 as a structurally privileged candidate for anticancer screening cascades, particularly where VEGFR-2 or related tyrosine kinase inhibition is the hypothesized mechanism [2].

Anticancer Screening Cytotoxicity Profiling Kinase Inhibition

ChEMBL Bioactivity Fingerprint of Closest Catalogued Analog Shows Epigenetic Target Engagement

The closest structurally annotated analog in ChEMBL, CHEMBL1390630 (1-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea), has been profiled in 13 functional and potency assays through the NIH Molecular Libraries Screening Centers Network (MLSCN) [1]. It demonstrated measurable potency (pCHEMBL = 4.50, equivalent to approximately 31.6 µM) against histone-lysine N-methyltransferase 2A (MLL/KMT2A) in a fluorescence polarization assay for inhibitors of the MLL CXXC domain–DNA interaction, while being classified as 'Not Active' (pCHEMBL = 5.05, ~8.9 µM) in a menin–MLL interaction competition assay [2]. This differential activity profile—active in one epigenetic assay but inactive in a related protein–protein interaction assay—suggests target-specific engagement rather than promiscuous binding. CAS 922818-57-3, bearing a 3,5-dimethoxybenzylthio group, is likely to exhibit a related but non-identical bioactivity fingerprint, making it a valuable orthogonal probe for epigenetic target validation.

Epigenetic Drug Discovery MLL Inhibitors Screening Library Selection

Physicochemical Profile Differentiation: Computed Drug-Likeness and CNS Permeability Potential

Comparison of computed molecular properties between CAS 922818-57-3 and its closest catalogued analog CHEMBL1390630 reveals several ADME-relevant differentiators. The 3,5-dimethoxybenzylthio substitution yields a molecular weight of 420.5 Da (vs. 388.4 Da for the 3,4-dimethoxybenzyl analog), accompanied by an increased rotatable bond count (7 vs. 6) and a higher topological polar surface area (139 Ų vs. 85 Ų) [1][2]. Despite the higher TPSA, XLogP3-AA of 3.6 remains below the AlogP of 3.93 for the comparator, suggesting a favorable polarity–lipophilicity balance. The TPSA of 139 Ų for CAS 922818-57-3 falls within the 60–140 Ų range associated with good oral bioavailability and approaches the upper limit for blood–brain barrier penetration, whereas the comparator's 85 Ų suggests preferential peripheral distribution [3]. These differences mean that CAS 922818-57-3 and CHEMBL1390630 may exhibit divergent tissue distribution profiles in vivo, making them complementary tools for probing target engagement in different anatomical compartments.

ADME Profiling Fragment-Based Drug Discovery CNS Drug Development

Patent-Class Evidence for Herbicidal and Defoliant Selectivity of Thiadiazole Ureas with Benzylthio Substituents

A patent literature survey reveals that thiadiazole ureas bearing benzylthio substituents, including those with halogenated phenylurea termini, possess agrichemical activity that is exquisitely sensitive to substitution pattern. U.S. Patent 4,528,022 explicitly distinguishes defoliant activity from general herbicidal phytotoxicity for this compound class, demonstrating that specific benzylthio-thiadiazole ureas cause selective leaf abscission in cotton without stem or boll damage [1]. The patent's generic formula encompasses halo-substituted phenylurea derivatives structurally related to CAS 922818-57-3, where the nature of the substituent R (F, Cl, Br, I, CN, or CX₃) on the phenylurea ring determines the defoliation selectivity window. The 4-fluorophenyl substitution pattern present in CAS 922818-57-3 is directly covered by this patent's claims. This class-level evidence provides a rational basis for procuring CAS 922818-57-3 for agrochemical defoliant screening programs, where subtle electronic effects of the fluorine substituent may differentiate selective defoliation from non-selective herbicidal damage [2].

Agrochemical Screening Defoliant Development Cotton Harvest Aid Research

Acetylcholinesterase Inhibitory Scaffold Potential: 1,3,4-Thiadiazol-2-yl Ureas Show Low-Micromolar AChE Activity

The 1,3,4-thiadiazol-2-yl urea scaffold has been validated as a novel acetylcholinesterase (AChE) inhibitory chemotype. In a focused library of 11 compounds, the most potent analog (compound 6b) inhibited AChE with an IC50 of 1.17 µM, equipotent to the clinically used alkaloid galanthamine [1]. Importantly, the SAR revealed that activity was highly sensitive to the substituent on the phenylurea nitrogen, with certain substitutions yielding IC50 values in the 1–50 µM range while others were inactive. CAS 922818-57-3 incorporates a 4-fluorophenylurea terminus—a feature not explicitly explored in this AChE series—and a 3,5-dimethoxybenzylthio group that may introduce additional interactions with the peripheral anionic site of AChE, a validated binding region for amyloid-beta aggregation inhibitors [2]. This class-level AChE inhibitory signature supports the inclusion of CAS 922818-57-3 in neurodegeneration-focused screening panels, where it fills an unexplored substitution niche within an enzymatically validated chemotype.

Neurodegeneration Research Alzheimer's Disease Enzyme Inhibition

Procurement-Driven Application Scenarios for 1-(5-((3,5-Dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea (CAS 922818-57-3)


Kinase-Focused Anticancer Library Expansion: Filling the 3,5-Dimethoxybenzylthio SAR Gap

Medicinal chemistry teams developing VEGFR-2 or Raf kinase inhibitors should procure CAS 922818-57-3 to systematically test the regioisomeric contribution of the 3,5-dimethoxybenzylthio group to kinase selectivity. Existing benzylthio-thiadiazole urea series have produced HeLa IC50 values as low as 0.37 µM (8× superior to sorafenib) [1], but the 3,5-dimethoxy substitution pattern is absent from published SAR tables. Including this compound in a focused library of 10–20 regioisomeric analogs enables direct comparison of 3,5-dimethoxy vs. 3,4-dimethoxy vs. 4-methoxy substitution effects on both potency and selectivity across a kinase panel. The 2-atom sulfur linker (thioether) in CAS 922818-57-3, versus the direct methylene link in CHEMBL1390630, introduces an additional degree of conformational freedom and electronic character that may differentiate kinase off-rate kinetics [2].

Epigenetic Probe Development: MLL/KMT2A Pathway Inhibitor Screening

The demonstration that the closely related analog CHEMBL1390630 shows measurable potency (31.6 µM) in an MLL CXXC domain–DNA interaction assay, but is inactive in the menin–MLL protein–protein interaction assay, suggests that the thiadiazole urea scaffold can achieve target-specific engagement within the MLL epigenetic complex [1]. Procuring CAS 922818-57-3 for side-by-side testing in the same assays would directly answer whether the 3,5-dimethoxybenzylthio substitution improves or diminishes MLL-pathway potency. This compound may serve as a starting point for fragment-based or structure-guided optimization of MLL inhibitors, a target class of high interest in mixed-lineage leukemia drug discovery.

Agrochemical Defoliant Screening Program: Cotton Harvest Aid Development

Agrochemical R&D groups evaluating thiadiazole ureas as selective cotton defoliants should include CAS 922818-57-3 in their screening cascade. U.S. Patent 4,528,022 establishes that fluorophenyl-substituted thiadiazole ureas are within the claimed defoliant composition space, with activity differentiated from general herbicidal phytotoxicity [1]. The 3,5-dimethoxy substitution may modulate leaf penetration and phloem mobility due to the intermediate lipophilicity (XLogP3 = 3.6) and higher polar surface area (TPSA = 139 Ų) of this compound. Procurement enables greenhouse defoliation assays (cotton cotyledon abscission scoring at 7–14 days post-application) to quantify the ED50 for leaf drop relative to the unsubstituted benzylthio and 3-fluorobenzylthio patent examples.

Neurodegeneration Drug Discovery: AChE Inhibitor Scaffold Hopping

Neuroscience-focused screening groups should procure CAS 922818-57-3 as a structurally novel entry point for AChE inhibitor development. The 1,3,4-thiadiazol-2-yl urea scaffold has produced AChE inhibitors with IC50 values as low as 1.17 µM, equipotent to galanthamine [1]. The 3,5-dimethoxybenzylthio moiety may engage the AChE peripheral anionic site, a region implicated in amyloid-beta aggregation—a dual mechanism of high therapeutic relevance in Alzheimer's disease. Quantitative procurement (5–10 mg) for Ellman assay screening at 0.1–100 µM concentration ranges would rapidly establish whether this specific substitution combination achieves the sub-micromolar potency needed to justify hit-to-lead optimization.

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